SIRT2 Inhibitory Potency of ZINC08383544 Compared to Early Virtual Screening Hits
ZINC08383544 exhibits SIRT2 inhibitory activity with an IC50 value of 800 nM in a homogeneous fluorescent deacetylase assay [1]. Compared to other SIRT2 inhibitors identified from the same virtual screening campaign, ZINC08383544 demonstrates enhanced potency: two other compounds from the same study exhibited IC50 values of 51 μM and 91 μM, representing a potency advantage of approximately 64-fold and 114-fold respectively for ZINC08383544 [2]. This quantitative differentiation positions ZINC08383544 as the more potent candidate among structurally novel SIRT2 inhibitors identified through this virtual screening approach.
| Evidence Dimension | SIRT2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.8 μM (800 nM) |
| Comparator Or Baseline | Compound 1: 51 μM; Compound 2: 91 μM (from Tervo et al., 2006 virtual screening campaign) |
| Quantified Difference | 64-fold to 114-fold greater potency |
| Conditions | Human N-terminally His6-tagged SIRT2; ZMAL substrate; 4-hour incubation; homogeneous fluorescent deacetylase assay |
Why This Matters
Superior potency reduces the required compound concentration for experimental SIRT2 inhibition, minimizing potential off-target effects and conserving valuable compound inventory in procurement decisions.
- [1] BindingDB. ZINC08383544 SIRT2 inhibition data: IC50 800 nM (human N-terminally His6-tagged Sirt2, ZMAL substrate). View Source
- [2] Tervo AJ, et al. Discovering inhibitors of human sirtuin type 2: novel structural scaffolds. J Med Chem. 2006;49(24):7239-7241. doi:10.1021/jm060686r. View Source
